4,4'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID is a complex organic compound that features a unique structure combining thienothiophene and benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienothiophene core, which is then functionalized with amino and carboxyphenyl groups. The final step involves the coupling of the thienothiophene derivative with benzoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
Wissenschaftliche Forschungsanwendungen
4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-DIAMINOBIPHENYL-3,3’-DICARBOXYLIC ACID: This compound shares structural similarities with 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID but lacks the thienothiophene core.
4-CARBOXYPHENYLBORONIC ACID: Another compound with a carboxyphenyl group, but it features a boronic acid moiety instead of the thienothiophene core.
4-(DIPHENYLPHOSPHINO)BENZOIC ACID: This compound contains a diphenylphosphino group attached to a benzoic acid core, differing significantly in its functional groups.
Uniqueness
The uniqueness of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID lies in its combination of the thienothiophene and benzoic acid moieties, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C22H16N4O6S2 |
---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
4-[[3,4-diamino-5-[(4-carboxyphenyl)carbamoyl]thieno[2,3-b]thiophene-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H16N4O6S2/c23-14-13-15(24)17(19(28)26-12-7-3-10(4-8-12)21(31)32)34-22(13)33-16(14)18(27)25-11-5-1-9(2-6-11)20(29)30/h1-8H,23-24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
FGENRWABXHBCBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=C(C=C4)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.